
2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Acetoxy-2-methylpropyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Acetoxy-2-methylpropyl Ester is a chemical compound commonly referred to as NOB-ester. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields. In
Aplicaciones Científicas De Investigación
NOB-ester has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of NOB-ester is in the field of photochemistry. NOB-ester has been shown to exhibit unique photochemical properties that make it an ideal candidate for use in photoresponsive materials and devices.
In addition to photochemistry, NOB-ester has also been studied for its potential applications in drug delivery systems. The unique properties of NOB-ester make it an ideal candidate for use in targeted drug delivery systems, where drugs can be released in response to specific stimuli such as light.
Mecanismo De Acción
The mechanism of action of NOB-ester is complex and not fully understood. However, it is believed that the photochemical properties of NOB-ester are due to the presence of a nitro group in the compound. When exposed to light, the nitro group undergoes a photochemical reaction that results in the release of the attached molecule.
Biochemical and Physiological Effects
NOB-ester has been shown to have minimal biochemical and physiological effects. However, studies have shown that NOB-ester can be toxic in high doses and should be handled with care in laboratory settings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NOB-ester in laboratory experiments is its unique photochemical properties. This makes it an ideal candidate for use in photoresponsive materials and devices. However, one of the main limitations of using NOB-ester is its toxicity in high doses, which can make it difficult to work with in laboratory settings.
Direcciones Futuras
There are several future directions for the study of NOB-ester. One potential direction is the development of more efficient and cost-effective synthesis methods for NOB-ester. Another potential direction is the further exploration of NOB-ester's potential applications in drug delivery systems and photoresponsive materials. Additionally, the study of NOB-ester's mechanism of action could lead to a better understanding of the compound's unique properties and potential applications.
Métodos De Síntesis
The synthesis of NOB-ester involves the reaction between 2-nitrobenzaldehyde and ethyl acetoacetate in the presence of a catalyst such as pyridine. The resulting product is then treated with 2-acetoxy-2-methyl-1-propanol to yield NOB-ester. This synthesis method has been well-established and is widely used in the production of NOB-ester for scientific research purposes.
Propiedades
IUPAC Name |
(2-acetyloxy-2-methylpropyl) 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO7/c1-11(19)14(9-13-7-5-6-8-15(13)18(22)23)16(21)24-10-17(3,4)25-12(2)20/h5-9H,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIBYMHZCNFTRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC(C)(C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700022 |
Source


|
| Record name | 2-(Acetyloxy)-2-methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106685-67-0 |
Source


|
| Record name | 2-(Acetyloxy)-2-methylpropyl 2-[(2-nitrophenyl)methylene]-3-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106685-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Acetyloxy)-2-methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

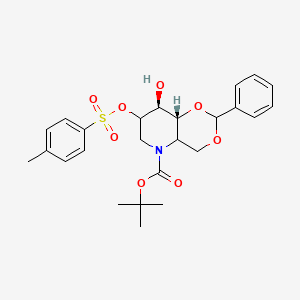
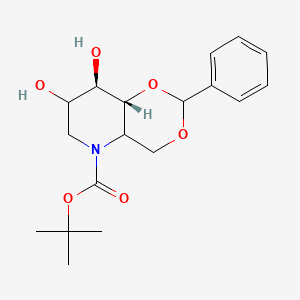


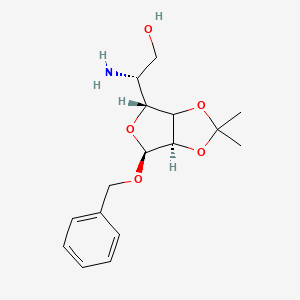
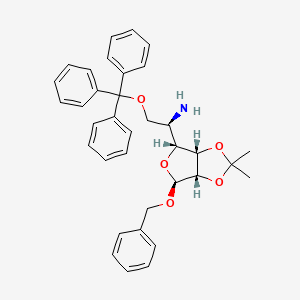
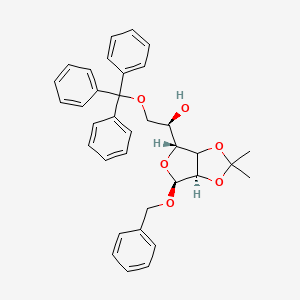
![N-(2-Chlorophenyl)-4-[[4-[6-[[3-[[(2-chlorophenyl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-2-benzoxazolyl] phenyl]azo]-3-hydroxy-2-naphthalenecarboxamide](/img/structure/B1140178.png)
![(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one](/img/structure/B1140181.png)
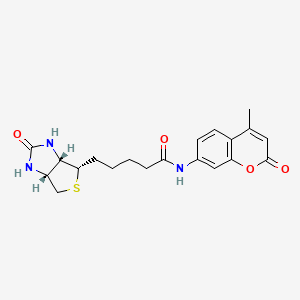
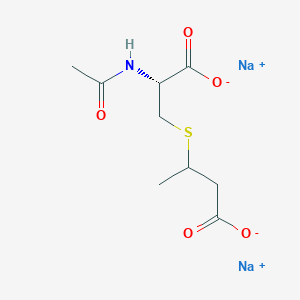

![5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyaniline](/img/structure/B1140189.png)
![2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-N[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B1140190.png)